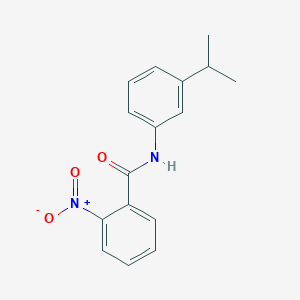![molecular formula C11H16O3 B8312147 Spiro[bicyclo[3.3.1]nonane-3,2'-[1,3]dioxolane]-7-one](/img/structure/B8312147.png)
Spiro[bicyclo[3.3.1]nonane-3,2'-[1,3]dioxolane]-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolan]-7-one is a complex organic compound characterized by its unique spiro structure. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its rigid and stable framework. The spiro configuration, where two rings are connected through a single atom, imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolan]-7-one typically involves the formation of the bicyclo[3.3.1]nonane core followed by the introduction of the spiro dioxolan moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Large-scale production may also involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolan]-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolan]-7-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It serves as a model compound for studying the behavior of spiro structures in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its stability and unique structural features.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolan]-7-one involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane-2,6-dione: Another member of the bicyclo[3.3.1]nonane family, known for its distinct structural properties.
Spiro[bicyclo[3.3.1]nonane-2,2’-[1,3]dioxolan]-6-one: A closely related compound with a similar spiro structure but different functional groups.
Uniqueness
Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolan]-7-one stands out due to its specific spiro configuration and the presence of the dioxolan ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,7'-bicyclo[3.3.1]nonane]-3'-one |
InChI |
InChI=1S/C11H16O3/c12-10-4-8-3-9(5-10)7-11(6-8)13-1-2-14-11/h8-9H,1-7H2 |
InChI Key |
LNBKOECPIAUOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC3CC(C2)CC(=O)C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Aminoethyl)thio]-7-methylindole](/img/structure/B8312080.png)

![N-[5-(2-amino-1-hydroxyethyl)-2-hydroxyphenyl]formamide](/img/structure/B8312093.png)
![Methyl 2-[(2-formyl-1H-pyrrol-1-yl)methyl]pyridine-3-carboxylate](/img/structure/B8312094.png)

![7,9-Dimethoxy-1,2,3,4,4a,5-hexahydro-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B8312117.png)
![5-Isopropyl-6-methoxy-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B8312122.png)
![1-[4-(3-Bromopropoxy)-3-methylmercaptophenyl]ethanone](/img/structure/B8312131.png)



![Phosphonic acid, P-[[(1R)-1-methyl-2-(triphenylmethoxy)ethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B8312156.png)

